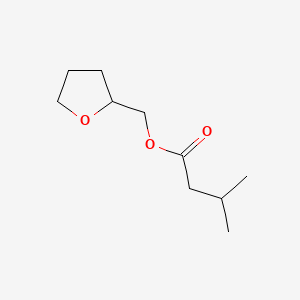

(Tetrahydro-2-furyl)methyl isovalerate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

CAS No. |

93805-21-1 |

|---|---|

Molecular Formula |

C10H18O3 |

Molecular Weight |

186.25 g/mol |

IUPAC Name |

oxolan-2-ylmethyl 3-methylbutanoate |

InChI |

InChI=1S/C10H18O3/c1-8(2)6-10(11)13-7-9-4-3-5-12-9/h8-9H,3-7H2,1-2H3 |

InChI Key |

JBXNPSNIQOJUOE-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)CC(=O)OCC1CCCO1 |

Origin of Product |

United States |

Contextualization Within Tetrahydrofuran Chemistry

The foundational structure of (Tetrahydro-2-furyl)methyl isovalerate is the tetrahydrofuran (B95107) (THF) ring. THF, also known as oxolane, is a heterocyclic organic compound with the formula (CH₂)₄O. wikipedia.org It is a saturated cyclic ether, presenting as a colorless, water-miscible, and volatile liquid at standard conditions. wikipedia.orgchemicalbook.com

In synthetic chemistry, THF is a highly versatile aprotic solvent. wikipedia.org Its polarity and wide liquid range make it suitable for dissolving a broad spectrum of nonpolar and polar compounds. wikipedia.org It is particularly noted for being more basic than acyclic ethers like diethyl ether, allowing it to form strong complexes with Lewis acids such as lithium ions (Li⁺), magnesium ions (Mg²⁺), and boranes. wikipedia.org This property makes it a preferred solvent for numerous reactions, including hydroboration, and for handling organometallic reagents like Grignard and organolithium compounds. wikipedia.orgepa.gov

Beyond its role as a solvent, THF is a crucial intermediate in chemical synthesis and a monomer in polymer science. wikipedia.orgepa.gov It serves as a precursor for the production of polytetramethylene ether glycol (PTMEG), which is then used to manufacture polyurethane elastomers and other elastic polymers. epa.gov The THF structural motif is also a significant feature found in a wide array of biologically active natural and synthetic products. nih.gov Its applications extend to its use as an industrial solvent for polyvinyl chloride (PVC) and in the production of varnishes, adhesives, and printing inks. epa.gov

Overview of Ester Derivatives of Tetrahydrofurfuryl Alcohol

Conventional Esterification Routes

Conventional methods for synthesizing this compound rely on well-established esterification reactions, which can be categorized by the type of catalyst employed.

The most common method for producing esters is the Fischer-Speier esterification, a direct, acid-catalyzed reaction between a carboxylic acid and an alcohol. organic-chemistry.orgcerritos.edumasterorganicchemistry.com In the synthesis of this compound, this involves reacting isovaleric acid with tetrahydrofurfuryl alcohol in the presence of a strong acid catalyst.

The mechanism begins with the protonation of the carbonyl oxygen of the isovaleric acid by the catalyst (e.g., sulfuric acid, p-toluenesulfonic acid), which increases its electrophilicity. organic-chemistry.org The nucleophilic oxygen atom of tetrahydrofurfuryl alcohol then attacks the protonated carbonyl carbon, leading to the formation of a tetrahedral intermediate. organic-chemistry.orgcerritos.edu Following a proton transfer, a molecule of water is eliminated, and subsequent deprotonation yields the final ester product, this compound, and regenerates the acid catalyst. organic-chemistry.org

Fischer esterification is an equilibrium-limited reaction. organic-chemistry.orgmasterorganicchemistry.com To achieve high yields, the equilibrium must be shifted toward the products. This is typically accomplished by using a large excess of one of the reactants, usually the less expensive alcohol, or by removing water from the reaction mixture as it forms, often through azeotropic distillation using a Dean-Stark apparatus. masterorganicchemistry.comoperachem.com

Common Acid Catalysts for Fischer Esterification

| Catalyst | Formula | Type |

|---|---|---|

| Sulfuric Acid | H₂SO₄ | Homogeneous, Brønsted-Lowry |

| p-Toluenesulfonic Acid | p-TsOH | Homogeneous, Brønsted-Lowry |

| Hydrochloric Acid | HCl | Homogeneous, Brønsted-Lowry |

| Hafnium(IV) and Zirconium(IV) salts | Hf(IV)/Zr(IV) | Homogeneous, Lewis Acid |

Enzymatic synthesis of flavor esters like this compound has gained significant attention as a "green" alternative to chemical methods. begellhouse.comresearchgate.net This approach utilizes enzymes, typically lipases, as biocatalysts. The primary advantage of biocatalysis is its high selectivity (regio- and enantioselectivity) under mild operating conditions, which minimizes the formation of by-products and results in a purer final product. begellhouse.comresearchgate.net Esters produced via enzymatic routes are often considered "natural," which increases their appeal in the food and fragrance industries. researchgate.netnih.gov

The lipase-catalyzed esterification often follows a Ping-Pong Bi-Bi mechanism. nih.gov In this process, the enzyme first reacts with the acyl donor (isovaleric acid) to form an acyl-enzyme intermediate, releasing a molecule of water. Subsequently, the alcohol (tetrahydrofurfuryl alcohol) binds to this intermediate, leading to the formation of the ester and regeneration of the free enzyme. nih.gov

Selected Lipases in Flavor Ester Synthesis

| Enzyme Source | Common Application | Reference |

|---|---|---|

| Candida antarctica Lipase (B570770) B (CaLB) | Widely used due to high activity and selectivity. mdpi.com | mdpi.comnih.gov |

| Candida rugosa Lipase | Synthesis of various flavor esters. begellhouse.comnih.gov | begellhouse.combegellhouse.com |

| Rhizomucor miehei Lipase | Selective esterification of primary alcohols. nih.gov | nih.gov |

Beyond conventional homogeneous acids and enzymes, various other catalytic systems have been developed for esterification. Heterogeneous acid catalysts are particularly advantageous as they are non-corrosive, environmentally friendly, and easily separable from the reaction products, simplifying purification. mdpi.com

Examples of heterogeneous catalysts include:

Ion-exchange resins: Sulfonic resins like Amberlyst-15 are effective solid acid catalysts for esterification, although their thermal stability can be a limitation. mdpi.comresearchgate.net

Zeolites: These microporous aluminosilicates (e.g., H-ZSM-5, H-beta) can act as shape-selective catalysts, but their small pore size may be a problem for larger molecules. mdpi.com

Metal Oxides and Salts: Simple metal salts, particularly zinc salts like zinc oxide, have been shown to be effective, recyclable catalysts for the esterification of fatty acids. nih.gov Other systems include aluminum orthophosphate, which has been studied for its catalytic activity in esterification. google.com

Bimetallic Catalysts: Recently, innovative catalysts containing two noble metals, such as Rhodium-Ruthenium (RhRu) bimetallic oxide clusters, have been developed. labmanager.com These catalysts can facilitate ester synthesis using molecular oxygen as a benign oxidant, with water as the only byproduct, representing a highly sustainable approach. labmanager.com

These alternative methods offer pathways to overcome the drawbacks of homogeneous catalysts, such as difficult separation and potential for corrosion, contributing to greener and more efficient ester production. mdpi.comresearchgate.net

Synthesis from Bio-Based Precursors

A key aspect of sustainable chemistry is the use of renewable feedstocks. Both tetrahydrofurfuryl alcohol and isovaleric acid, the precursors to this compound, can be derived from biological sources.

Tetrahydrofurfuryl alcohol (THFA) is a valuable chemical that can be produced from lignocellulosic biomass, such as agricultural and forestry residues. theijes.comusda.gov This makes it a renewable and sustainable alternative to petroleum-derived solvents and intermediates. usda.govusda.gov

The synthesis begins with the production of furfural. Pentosan-rich agricultural byproducts like corncobs, oat hulls, sugarcane bagasse, and rice husks are subjected to acid-catalyzed hydrolysis. theijes.comusda.govnih.gov This process breaks down the hemicellulose (a major component of biomass) into five-carbon sugars, primarily xylose, which is then dehydrated to form furfural. nih.govnih.gov

Furfural Yield from Various Biomass Sources

| Biomass Source | Method | Yield | Reference |

|---|---|---|---|

| Corncobs | Acid Hydrolysis | ~6-7.75% | theijes.com |

| Olive Stones | Tubing-bomb reactor | 50-65% | theijes.com |

| Corn Cob | Microwave-assisted, CX4SO₃H catalyst | 56% | rsc.org |

| Xylose | Microwave-assisted, CX4SO₃H catalyst | 77% | rsc.org |

Once obtained, furfural is converted to THFA through a two-step hydrogenation process. acs.org

Hydrogenation to Furfuryl Alcohol (FAL): The carbonyl group of furfural is first hydrogenated to produce furfuryl alcohol.

Hydrogenation to Tetrahydrofurfuryl Alcohol (THFA): The furan (B31954) ring of furfuryl alcohol is then fully hydrogenated to yield THFA. rsc.orgacs.org

This hydrogenation is typically carried out using various metal catalysts, including nickel, copper, palladium, and platinum, often on a support material like alumina (B75360) or carbon. rsc.orgacs.orgrsc.orgresearchgate.net The choice of catalyst and reaction conditions (temperature, pressure) is crucial for achieving high selectivity towards THFA, as side reactions can lead to other products like 2-methylfuran. acs.orgumn.edu For instance, studies have shown that nickel terrace sites favor the hydrogenation to THFA. acs.orgumn.edu

A truly sustainable synthesis of this compound involves combining bio-based precursors with green chemical processes. cuiguai.com This approach aligns with the principles of Green Chemistry, aiming to reduce waste, minimize energy consumption, and use renewable resources. cuiguai.comchemistryworld.com

The sustainable route leverages the production of both reactants from biomass. As detailed previously, tetrahydrofurfuryl alcohol is accessible from agricultural waste. furan.com Similarly, isovaleric acid can be produced through the fermentation of the amino acid leucine (B10760876) by various microorganisms found in the gut or used in food production, such as Propionibacterium freudenreichii in Swiss cheese. biocrates.comresearchgate.net Companies like AFYREN produce 100% bio-based isovaleric acid from sugar by-products using non-GMO microorganisms in an environmentally respectful process. agrobiobase.com

Novel Synthetic Approaches to Tetrahydrofuran Esters

Recent advancements in organic synthesis have provided innovative methods for the preparation of tetrahydrofuran esters, moving beyond traditional esterification and cyclization reactions. These novel approaches often offer improved efficiency, milder reaction conditions, and access to a broader range of molecular diversity.

Photocatalysis: Visible-light photocatalysis has emerged as a powerful tool for the synthesis of complex organic molecules, including tetrahydrofuran derivatives. nih.govresearchgate.net This methodology utilizes light as a renewable energy source to drive chemical transformations, often under mild conditions. sciencedaily.com For instance, the synthesis of substituted tetrahydrofurans can be achieved through photocatalytic cascade reactions. researchgate.net One reported method involves a visible-light-induced De Mayo acetalization of benzoylacetones, leading to tetrahydrofurans with high stereoselectivity. researchgate.net Another approach describes the synthesis of chiral tetrahydrofurans from 1,2-diols via visible-light-mediated deoxygenation and subsequent radical cyclization. nih.gov The application of photocatalysis to the synthesis of this compound could involve the formation of the tetrahydrofuran ring from an acyclic precursor through a light-mediated cyclization, followed by esterification. The use of CO2 as a promoter in the photocatalytic synthesis of tetra-substituted furans from 1,3-diketones has also been reported, highlighting the potential for innovative and sustainable approaches. nih.govresearchgate.net

Biocatalysis: The use of enzymes in organic synthesis, or biocatalysis, offers high selectivity and mild reaction conditions. conicet.gov.ar Baeyer-Villiger monooxygenases (BVMOs) are particularly useful for the synthesis of chiral esters and lactones from ketones, which can be precursors to substituted tetrahydrofurans. conicet.gov.arresearchgate.net This chemo-enzymatic approach can introduce multiple stereocenters in a few steps with high optical purity. researchgate.net For the synthesis of this compound, a biocatalytic approach could involve the enzymatic resolution of a racemic intermediate or the direct enzymatic synthesis of a chiral precursor to the tetrahydrofuran ring. For example, a whole-cell biocatalyst system could be engineered for the production of fatty alcohols, which can then be used in a subsequent enzymatic esterification to produce wax esters in a continuous flow system. acs.org

Continuous Flow Synthesis: Continuous flow chemistry has gained traction as a scalable and efficient alternative to traditional batch processing. mdpi.comresearchgate.net This technology allows for precise control over reaction parameters such as temperature and residence time, leading to higher yields and purities. researchgate.net The synthesis of various esters, including β-amino acid esters and α-trifluoromethylthiolated esters, has been successfully demonstrated using continuous flow systems. mdpi.comacs.org A continuous flow protocol for the α-alkylation of esters has also been developed. researchgate.net For the production of this compound, a continuous flow process could integrate the formation of the tetrahydrofuran ring and the subsequent esterification into a single, streamlined operation. riken.jp This could involve pumping the starting materials through a column packed with a solid catalyst to achieve high yields of the desired ester. riken.jp

Table 1: Comparison of Novel Synthetic Approaches for Tetrahydrofuran Esters

| Synthetic Approach | Key Features | Potential Advantages for this compound Synthesis |

|---|---|---|

| Photocatalysis | Utilizes visible light, mild reaction conditions. nih.govresearchgate.netsciencedaily.com | Green and sustainable approach, potential for high stereoselectivity. researchgate.net |

| Biocatalysis | High chemo-, regio-, and stereoselectivity. conicet.gov.arresearchgate.net | Access to chiral building blocks, environmentally friendly. conicet.gov.ar |

| Continuous Flow | Precise control of reaction parameters, scalability, improved safety. mdpi.comresearchgate.net | High throughput, potential for process integration and automation. riken.jp |

Stereoselective Synthesis of Chiral Tetrahydrofuran Derivatives

The biological activity and sensory properties of molecules like this compound are often dependent on their stereochemistry. Therefore, the development of stereoselective synthetic methods to produce specific enantiomers or diastereomers is of significant interest. nih.gov

A variety of strategies have been developed for the stereoselective synthesis of chiral tetrahydrofurans. nih.gov These methods often rely on the use of chiral catalysts, chiral auxiliaries, or starting materials from the chiral pool. nih.gov

Catalytic Asymmetric Synthesis: The use of chiral catalysts is a powerful approach for the enantioselective synthesis of tetrahydrofurans. rsc.org For example, nickel-catalyzed stereoselective asymmetric intramolecular reductive cyclization of O-alkynones has been shown to be effective for constructing chiral tetrahydrofuran rings with excellent stereoselectivity. rsc.org Similarly, cinchona-alkaloid-thiourea-based bifunctional organocatalysts can be used for the asymmetric cycloetherification of ε-hydroxy-α,β-unsaturated ketones to produce tetrahydrofuran rings with high enantioselectivity. organic-chemistry.org

Substrate-Controlled Synthesis: In this approach, the stereochemistry of the final product is controlled by the stereocenters present in the starting material. This can involve the use of naturally occurring chiral molecules, such as carbohydrates, as starting materials. nih.gov For example, l-arabinose, a readily available sugar, can be selectively dehydrated to form a chiral tetrahydrofuran on a multi-gram scale. nih.gov This methodology has been extended to other reducing sugars and applied to the synthesis of various functionalized chiral tetrahydrofurans. nih.gov

Auxiliary-Controlled Synthesis: The use of a chiral auxiliary can induce stereoselectivity in a reaction. The auxiliary is a chiral molecule that is temporarily attached to the substrate, directs the stereochemical outcome of a reaction, and is then removed. An example is the use of a chiral sulfoxide (B87167) auxiliary in the synthesis of 2,5-disubstituted tetrahydrofurans. nih.gov

Table 2: Key Strategies for Stereoselective Tetrahydrofuran Synthesis

| Strategy | Description | Example Application |

|---|---|---|

| Catalytic Asymmetric Synthesis | A small amount of a chiral catalyst is used to generate a large amount of a chiral product. rsc.org | Nickel-catalyzed asymmetric cyclization of O-alkynones. rsc.org |

| Substrate-Controlled Synthesis | The stereochemistry of the starting material dictates the stereochemistry of the product. nih.gov | Dehydration of L-arabinose to form a chiral tetrahydrofuran. nih.gov |

| Auxiliary-Controlled Synthesis | A chiral auxiliary is temporarily attached to the substrate to direct the stereochemical outcome. nih.gov | Use of a chiral sulfoxide auxiliary for the synthesis of 2,5-disubstituted tetrahydrofurans. nih.gov |

Impurity Profiling and Control in Synthesis

The purity of a chemical compound, particularly one used in fragrances, flavors, or pharmaceuticals, is of utmost importance. lgcstandards.comclearsynth.com Impurity profiling is the process of identifying and quantifying the impurities present in a substance. mt.comijpsonline.com These impurities can arise from various sources, including starting materials, intermediates, by-products of side reactions, and degradation products. ajprd.comijrti.org

In the synthesis of this compound, potential impurities could include:

Starting material residues: Unreacted tetrahydrofurfuryl alcohol or isovaleric acid.

By-products: Products from side reactions, such as the formation of isomeric esters or oligomerization products.

Degradation products: Compounds formed by the decomposition of the target molecule, which could be initiated by factors like heat, light, or the presence of acidic or basic catalysts. registech.com

Residual solvents: Solvents used in the synthesis or purification process. veeprho.com

The control of these impurities is a critical aspect of the manufacturing process. registech.com Strategies for impurity control include:

Control of input materials: Ensuring the purity of starting materials and reagents. veeprho.com

Process optimization: Developing reaction conditions that minimize the formation of by-products. mt.com This involves careful control of parameters such as temperature, pressure, reaction time, and catalyst loading.

Purification techniques: Employing effective purification methods, such as distillation, chromatography (including HPLC and GC), and crystallization, to remove impurities from the final product. lgcstandards.comclearsynth.com

Stability testing: Evaluating the stability of the final product under various storage conditions to identify potential degradation products. registech.com

Regulatory bodies like the FDA and EMA have strict guidelines for the identification, characterization, and control of impurities in pharmaceutical products. clearsynth.comsymeres.com Analytical techniques such as High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Mass Spectrometry (MS) are essential tools for impurity profiling. lgcstandards.comclearsynth.com

Table 3: Common Impurities and Control Strategies in Ester Synthesis

| Impurity Type | Potential Source | Control Strategy |

|---|---|---|

| Unreacted Starting Materials | Incomplete reaction. ajprd.com | Optimization of reaction conditions (e.g., stoichiometry, reaction time), efficient purification. mt.com |

| By-products | Side reactions. nih.gov | Catalyst selection, temperature control, process optimization. veeprho.com |

| Degradation Products | Instability of the product under reaction or storage conditions. registech.com | Control of temperature and light exposure, use of stabilizers, appropriate packaging. lgcstandards.comregistech.com |

| Residual Solvents | Solvents used in synthesis and purification. ijrti.org | Proper drying procedures, use of less toxic solvents, setting appropriate limits. veeprho.com |

Chemical Reactivity and Transformation Mechanisms of Tetrahydro 2 Furyl Methyl Isovalerate

Hydrolysis and Ester Cleavage Reactions

The primary reaction pathway for (Tetrahydro-2-furyl)methyl isovalerate, like other esters, is hydrolysis. This process involves the cleavage of the ester bond, yielding tetrahydrofurfuryl alcohol (THFA) and isovaleric acid. In biological systems, this transformation is typically rapid, mediated by carboxylesterases or other esterase enzymes. The resulting products are then further metabolized.

Mechanism of Ester Hydrolysis

Studies on analogous tetrahydro-2-furyl alkanoates in acidic and neutral aqueous solutions indicate a specific and well-defined mechanism for hydrolysis. rsc.org The reaction proceeds via an AA1-1 (acid-catalyzed, unimolecular) mechanism. rsc.org

Key features of the AA1-1 mechanism include:

Protonation: The process begins with the protonation of the ether oxygen atom within the tetrahydrofuran (B95107) ring, not the carbonyl oxygen of the ester group.

Rate-Limiting Step: The subsequent, slow, rate-limiting step is the unimolecular cleavage of the C-O bond of the tetrahydrofuran ring to form a stable tetrahydro-2-furyl carbonium ion intermediate. rsc.org

Product Formation: This carbocation is then rapidly attacked by water to form tetrahydrofurfuryl alcohol and the corresponding carboxylic acid.

Notably, up to a pH of 12, there is no evidence for a base-promoted BAC-2 mechanism, which would involve a direct nucleophilic attack on the carbonyl carbon of the ester. rsc.org This highlights the profound influence of the tetrahydrofuran ring on the reactivity of the molecule.

Factors Influencing Hydrolysis Kinetics

The rate of hydrolysis for tetrahydro-2-furyl alkanoates is governed by several factors, as determined by kinetic studies. rsc.org The stability of the key tetrahydro-2-furyl carbonium ion intermediate is paramount.

| Factor | Observation | Implication on Mechanism |

| pH | The reaction is acid-catalyzed. | Consistent with the initial protonation step of the AA1-1 mechanism. rsc.org |

| Buffer Catalysis | The hydrolysis rate is independent of the concentration of general acids or bases in the buffer. | This lack of general buffer catalysis strongly supports the AA1-1 pathway over mechanisms involving proton transfer in the rate-determining step. rsc.org |

| Solvent Effects | The rate of hydrolysis is sensitive to the polarity of the solvent. | Changes in solvent composition (e.g., water-ethanol mixtures) affect the stability of the charged intermediate, influencing the reaction kinetics. rsc.org |

| Substituent Effects | The structure of the alkanoate chain has a measurable effect on the reaction rate. | This points to electronic and steric influences on the formation or stability of the carbocation intermediate. rsc.org |

Oxidation and Reduction Pathways

Following the initial hydrolysis of the ester bond, the resulting tetrahydrofurfuryl alcohol (THFA) moiety is susceptible to oxidation. The isovaleric acid portion is expected to follow its own metabolic fate. Significant reduction pathways for the parent ester are not prominently described, with the focus being on the oxidative fate of its primary hydrolysis product, THFA.

Research into the selective oxidation of THFA has identified pathways to valuable chemical intermediates. For instance, using an Ag–CeOₓ/MCM-41 catalyst under oxygen pressure, THFA can be converted with 100% efficiency. researchgate.net The primary product of this specific oxidation is 2-methyl tetrahydrofuran (2-MTHF), with a selectivity of 68.11% under optimized conditions (150 °C, 4 MPa O₂). researchgate.net The mechanism is believed to involve a synergistic action between silver nanoparticles and cerium oxide redox pairs on the catalyst surface, which facilitates a ring-opening and subsequent ring-closing cascade to form the final product. researchgate.net Another identified oxidation product under different conditions is 2H-HBO, which is formed via ring-opening and subsequent cyclization. researchgate.net

Ring-Opening Chemistry of Tetrahydrofuran Moiety in Derivatives

The tetrahydrofuran (THF) ring, while generally stable, can undergo ring-opening reactions under specific chemical conditions. This reactivity is a key aspect of the chemical profile of its derivatives.

Mechanistic Studies of Ring Transformations

The cleavage of the C-O bond in the THF ring has been explored through various mechanistic approaches, providing a fundamental understanding of its reactivity.

Cationic Ring-Opening Polymerization: One of the most well-known reactions of THF is its cationic ring-opening polymerization. researchgate.net Initiated by strong acids or Lewis acids, this process involves the formation of an oxonium ion intermediate, which is then attacked by another THF molecule. This chain reaction leads to the formation of polytetrahydrofuran (PTHF), a polymer with significant industrial applications. researchgate.net

Frustrated Lewis Pairs (FLPs): Theoretical studies using density functional theory (DFT) have shown that intramolecular frustrated Lewis pairs can induce the ring-opening of THF. nih.govacs.org The mechanism involves a donor-acceptor interaction where the Lewis basic center of the FLP donates electron density to the σ*(C–O) antibonding orbital of THF, while the Lewis acidic center accepts electron density from the oxygen lone pair. nih.govacs.org This concerted push-pull electronic activity significantly lowers the activation barrier for ring cleavage. nih.gov The activation strain model reveals that the energy required to deform the THF molecule into its transition state geometry is a key factor in determining the activation energy. nih.govacs.org

Photochemical Ring Expansion: In a different type of transformation, photochemical reactions can be used to synthesize THF derivatives. For example, the ring expansion of oxetanes can proceed via a diradical pathway, as revealed by DFT calculations. rsc.org This highlights non-ionic pathways for ring transformations.

N-Heterocyclic Carbene (NHC) Systems: The reaction of a boryl triflate compound stabilized by an N-heterocyclic carbene with nucleophiles in THF can result in the ring-opening of the THF solvent itself. The process involves the insertion of the THF molecule between the electrophilic boryl group and the nucleophile. rsc.org

Influence of Substituents on Ring Stability and Reactivity

The stability of the tetrahydrofuran ring and its susceptibility to ring-opening are significantly influenced by the nature of the substituents on the ring and the reagents used to induce the reaction.

Studies on ring-opening by frustrated Lewis pairs featuring a dimethylxanthene scaffold have provided quantitative insights into these substituent effects. nih.gov The identity of the atoms at the Lewis acidic (Group 13) and Lewis basic (Group 15) centers dramatically alters the activation energy for the ring-opening of THF.

The data below illustrates the calculated free activation energy for THF ring-opening by various Al/G15-based FLPs. A lower activation energy indicates higher reactivity.

| Lewis Basic Center (G15) | Al•••G15 Distance in Reactant (Å) | Free Activation Energy (kcal/mol) |

| P | 2.655 | 29.6 |

| As | 2.787 | 33.8 |

| Sb | 2.934 | 39.6 |

| Bi | 3.544 | 47.7 |

| N | 4.913 | 58.1 |

| Data sourced from theoretical studies on FLP-mediated THF ring-opening. nih.gov |

These findings indicate a strong correlation between the structural parameters of the FLP and its reactivity. nih.gov Shorter distances between the Lewis acidic and basic centers lead to better orbital overlap with the THF molecule, resulting in a lower activation barrier for the ring-opening reaction. nih.gov The Al/P-based FLP was found to be the most energetically favorable for this transformation among the studied combinations. nih.govacs.org

Polymerization Reactions and Pathways

While specific studies on the homopolymerization of this compound are not extensively documented in publicly available literature, the potential for this molecule to undergo polymerization can be inferred from the known reactivity of its constituent functional groups: the tetrahydrofuran ring and the isovalerate ester. The primary pathway for the polymerization of such a molecule would likely involve the ring-opening polymerization (ROP) of the tetrahydrofuran moiety.

Ring-opening polymerization is a significant method for producing a variety of polymers from cyclic monomers. google.com The driving force for the ROP of cyclic ethers like tetrahydrofuran is the relief of ring strain. google.com For tetrahydrofuran, this polymerization is typically initiated by cationic species. southwales.ac.uk

Cationic Ring-Opening Polymerization (CROP):

The tetrahydrofuran ring is susceptible to cationic ring-opening polymerization. Strong acids or other cationic initiators can protonate the oxygen atom of the tetrahydrofuran ring, creating a reactive oxonium ion. This initiates a chain-growth polymerization process where the oxonium ion is attacked by the oxygen of another monomer molecule, propagating the polymer chain.

A study on the cationic ring-opening polymerization of tetrahydrofuran using a solid acid catalyst like 12-tungstophosphoric acid demonstrated that the presence of an acylating agent, such as acetic anhydride, is necessary for the ring-opening to occur. southwales.ac.ukrsc.org This suggests that the isovalerate group in this compound could potentially play a role in the initiation or propagation steps if a similar catalytic system were employed.

In a related context, the synthesis of cross-linkable random copolyethers of propylene (B89431) oxide and furfuryl glycidyl (B131873) ether has been achieved through activated anionic ring-opening polymerization. nih.gov This indicates that furan-containing ethers can be incorporated into polymer chains, although the conditions are different from typical CROP of tetrahydrofuran.

It is important to note that the bulky isovalerate ester group might sterically hinder the polymerization of the tetrahydrofuran ring. However, a patent exists for the creation of high molecular weight plasticizers through the esterification of dimerized fatty acids with tetrahydrofurfuryl alcohol. google.com This process results in a polyester, demonstrating that the tetrahydrofurfuryl moiety can be incorporated into a polymer backbone through reactions involving its alcohol precursor. google.com

Further research would be required to isolate and characterize the specific polymers that could be formed from this compound and to determine the optimal conditions for such polymerization reactions.

Transesterification Processes

Transesterification is a chemical reaction involving the exchange of the alkoxy group of an ester with that of an alcohol. masterorganicchemistry.com this compound can undergo transesterification, a process that is well-documented for related furan-based esters. This reaction can be catalyzed by acids, bases, or enzymes. masterorganicchemistry.comnih.gov

The general mechanism for transesterification involves the nucleophilic attack of an alcohol on the carbonyl carbon of the ester. masterorganicchemistry.comjbiochemtech.com This process is typically reversible, and the equilibrium can be shifted by using a large excess of the reactant alcohol or by removing one of the products.

A key example of a relevant transesterification process is detailed in a patent for preparing esters of furan (B31954). google.com This process involves the reaction of an alkyl ester with tetrahydrofurfuryl alcohol in the presence of an alkaline carbonate catalyst. google.com While this describes the synthesis of a tetrahydrofurfuryl ester, the reverse reaction—the transesterification of this compound with another alcohol—would follow similar principles.

Base-Catalyzed Transesterification:

Base-catalyzed transesterification is a common method. jbiochemtech.comyoutube.com In this process, a base, such as an alkoxide, removes a proton from the alcohol, making it a more potent nucleophile. masterorganicchemistry.com The resulting alkoxide then attacks the carbonyl carbon of the this compound. A patent describes the synthesis of furfuryl esters using alkaline carbonates (excluding lithium carbonate) as catalysts at temperatures between 0°C and 90°C. google.com In one example, tetrahydrofurfuryl alcohol was reacted with ethyl acetate (B1210297) in the presence of potassium carbonate to yield the corresponding furan ester. google.com

Research Findings on Transesterification of Tetrahydrofurfuryl Alcohol:

| Reactants | Catalyst | Temperature | Pressure | Yield | Reference |

| Tetrahydrofurfuryl alcohol, Ethyl acetate | Potassium Carbonate | 50°C | Atmospheric | 92% | google.com |

| Tetrahydrofurfuryl alcohol, Ethyl acetate | Alkaline Carbonate | Not specified | 200 mm Hg | Not specified | nih.gov |

Enzymatic Transesterification:

Advanced Analytical Methodologies for Characterization and Quantification

Spectroscopic Characterization Techniques

Spectroscopic methods are indispensable for determining the structure of organic molecules. By probing the interaction of electromagnetic radiation with the compound, techniques like Nuclear Magnetic Resonance (NMR) spectroscopy provide a wealth of information about the chemical environment of individual atoms.

NMR spectroscopy is a cornerstone of organic chemistry, offering unparalleled insight into molecular structure. For (Tetrahydro-2-furyl)methyl isovalerate, both one-dimensional (¹H and ¹³C NMR) and two-dimensional NMR techniques are utilized for a comprehensive characterization.

¹³C Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. Each unique carbon atom in this compound would give a distinct signal in the ¹³C NMR spectrum. The carbonyl carbon of the ester group is particularly noteworthy, appearing at a significantly downfield chemical shift (typically in the range of 170-180 ppm). chemicalbook.comchemicalbook.com The carbon atoms of the tetrahydrofuran (B95107) ring and the isovalerate chain will also have predictable chemical shifts based on their hybridization and proximity to electronegative atoms. chemicalbook.comchemicalbook.comhmdb.ca

Predicted NMR Data for this compound:

| Assignment | Predicted ¹H NMR Chemical Shift (ppm) | Predicted ¹³C NMR Chemical Shift (ppm) |

| Isovalerate -CH(CH₃)₂ | ~0.9 (d, 6H) | ~22.5 |

| Isovalerate -CH(CH₃)₂ | ~2.0 (m, 1H) | ~25.9 |

| Isovalerate -CH₂-COO | ~2.2 (d, 2H) | ~43.5 |

| Tetrahydrofuran C4-H₂ | ~1.5-1.7 (m, 2H) | ~25.7 |

| Tetrahydrofuran C3-H₂ | ~1.8-2.0 (m, 2H) | ~28.9 |

| Tetrahydrofuran C5-H₂ | ~3.7-3.9 (m, 2H) | ~68.2 |

| Tetrahydrofuran C2-H | ~4.0 (m, 1H) | ~77.5 |

| Ester -O-CH₂- | ~4.1 (d, 2H) | ~66.8 |

| Ester C=O | - | ~173.0 |

Note: The predicted chemical shifts are based on known values for tetrahydrofurfuryl alcohol, isovaleric acid and related esters, and general NMR principles. Actual experimental values may vary.

To further elucidate the complex structure and confirm assignments, two-dimensional (2D) NMR techniques are employed.

Correlation Spectroscopy (COSY): This experiment reveals proton-proton couplings within the molecule, specifically those that are three bonds apart (³J-coupling). In the COSY spectrum of this compound, cross-peaks would be observed between adjacent protons in the tetrahydrofuran ring and between the protons of the isovalerate chain. This helps to piece together the spin systems of the two main parts of the molecule.

Nuclear Overhauser Effect Spectroscopy (NOESY): This technique identifies protons that are close to each other in space, regardless of whether they are directly bonded. spectrabase.com NOESY is particularly useful for determining the stereochemistry and conformation of molecules. For this compound, NOESY could reveal through-space interactions between the protons of the isovalerate group and the tetrahydrofuran ring, providing insights into the preferred spatial arrangement of the molecule.

Mass Spectrometry (MS) Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is instrumental in determining the molecular weight of a compound and providing information about its structure through fragmentation patterns. nih.gov

In Electron Ionization Mass Spectrometry (EI-MS), the sample is bombarded with high-energy electrons, causing ionization and extensive fragmentation of the molecule. The resulting fragmentation pattern is a unique "fingerprint" that can be used for identification.

For this compound, the molecular ion peak [M]⁺ would be expected at a mass-to-charge ratio (m/z) corresponding to its molecular weight (186.25 g/mol ). nih.gov Key fragmentation pathways would likely involve the cleavage of the ester bond and fragmentation of the tetrahydrofuran ring. Common fragments would include the isovaleroyl cation (m/z 85) and the tetrahydrofurfuryl cation (m/z 85), as well as a prominent peak from the tetrahydrofuran ring at m/z 71 (loss of a CH₂O group from the ring). nist.govnist.gov

Predicted Key Fragments in the EI-MS of this compound:

| m/z | Predicted Fragment Ion |

| 186 | [C₁₀H₁₈O₃]⁺ (Molecular Ion) |

| 101 | [C₅H₉O₂]⁺ (Loss of isovalerate radical) |

| 85 | [C₅H₉O]⁺ (Isovaleroyl cation) / [C₅H₉O]⁺ (Tetrahydrofurfuryl cation) |

| 71 | [C₄H₇O]⁺ (Fragment from tetrahydrofuran ring) |

| 57 | [C₄H₉]⁺ (tert-Butyl cation from isovalerate) |

| 43 | [C₃H₇]⁺ (Isopropyl cation from isovalerate) |

Note: The relative intensities of these fragments would depend on their stability.

For quantitative analysis, especially in complex matrices, more selective mass spectrometric techniques like Selected Ion Monitoring (SIM) and Multiple Reaction Monitoring (MRM) are utilized.

Selected Ion Monitoring (SIM): In SIM mode, the mass spectrometer is set to detect only a few specific ions corresponding to the target analyte. This significantly increases sensitivity and reduces interference from other compounds in the sample. For the quantification of this compound, one could monitor the molecular ion (m/z 186) and one or two of its most abundant and characteristic fragment ions. researchgate.net

Multiple Reaction Monitoring (MRM): MRM is a tandem mass spectrometry (MS/MS) technique that offers even greater selectivity and sensitivity than SIM. mdpi.comshimadzu.com In MRM, a specific precursor ion (e.g., the molecular ion of the target compound) is selected in the first mass analyzer, fragmented in a collision cell, and then a specific product ion is selected in the second mass analyzer. The transition from the precursor ion to the product ion is highly specific to the analyte. For this compound, potential MRM transitions could be 186 → 85 or 186 → 71. This technique is particularly valuable for detecting and quantifying trace amounts of the compound in complex mixtures such as food and beverages. researchgate.netmdpi.comshimadzu.commdpi.com

Data Identification Using MS Libraries (e.g., NIST MS Library)

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elucidate the structure of chemical compounds. In the case of this compound, after ionization, the molecule would produce a molecular ion peak ([M]⁺) corresponding to its molecular weight (186.25 g/mol ). nih.gov Subsequent fragmentation of the molecular ion would yield a characteristic pattern of fragment ions.

A critical step in identifying an unknown compound via MS is the comparison of its experimental mass spectrum with reference spectra contained in extensive databases, such as the National Institute of Standards and Technology (NIST) Mass Spectral Library. nist.gov This library contains hundreds of thousands of electron ionization (EI) mass spectra. nist.gov

For this compound, an analyst would acquire the mass spectrum and then use the instrument's software to search the NIST library for a matching spectrum. The search algorithm compares the m/z values and relative intensities of the peaks in the experimental spectrum to those in the library. A high match score would indicate a probable identification. However, it is crucial to note that a library search provides a tentative identification, which should be confirmed by analyzing a certified reference standard of the compound.

While a direct match for this compound may not be present if it has not been previously characterized and added to the library, the fragmentation pattern can still provide valuable structural information. For instance, the fragmentation of esters often involves characteristic cleavages, such as the loss of the alkoxy group or rearrangements like the McLafferty rearrangement. youtube.com The mass spectrum of a related compound, such as an isopropyl benzoate, shows characteristic peaks that can be explained by these fragmentation pathways. youtube.com

Infrared (IR) and UV-Visible Spectroscopy

Infrared (IR) Spectroscopy is a technique that identifies functional groups within a molecule by measuring the absorption of infrared radiation. For this compound, the IR spectrum would be expected to show characteristic absorption bands. A strong absorption band around 1735-1750 cm⁻¹ would be indicative of the C=O (carbonyl) stretching of the ester group. Additionally, C-O stretching vibrations from the ester and the tetrahydrofuran ring would be expected in the 1000-1300 cm⁻¹ region. The absence of a broad O-H stretching band around 3200-3600 cm⁻¹ would confirm the absence of hydroxyl impurities.

A study on the related compound, tetrahydrofurfuryl alcohol (THFA), using IR spectroscopy in the gas phase identified the intramolecular hydrogen bonding stretch vibrations. nih.gov While this compound lacks a hydroxyl group for hydrogen bonding, the spectral regions for the C-O and C-H bonds would share similarities. The NIST Chemistry WebBook provides IR spectral data for THFA, which can serve as a reference for the tetrahydrofurfuryl moiety of the target compound. nist.gov

UV-Visible Spectroscopy is generally used for compounds containing chromophores, which are parts of a molecule that absorb light in the ultraviolet or visible regions. Since this compound lacks extensive conjugation or aromatic rings, it is not expected to have strong absorbance in the UV-Vis spectrum. Its primary application would be to detect impurities that do possess chromophores.

Chromatographic Separation and Detection Methods

Chromatographic techniques are essential for separating components of a mixture and quantifying the amount of a specific analyte.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a hyphenated technique that combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. It is a cornerstone for the analysis of volatile and semi-volatile compounds.

For the analysis of this compound, the compound would first be introduced into the GC, where it would be vaporized and separated from other components in a sample as it passes through a capillary column. The retention time, the time it takes for the compound to travel through the column, is a characteristic property under a given set of conditions. Following separation, the compound enters the mass spectrometer, where it is ionized and fragmented, and a mass spectrum is produced.

The coupling of GC with MS allows for the confident identification of the compound at a specific retention time. The data system can generate a total ion chromatogram (TIC), which plots the total ion intensity versus retention time, and mass spectra can be extracted at any point in the chromatogram. walshmedicalmedia.com

While specific GC-MS methods for this compound are not documented, methods for similar compounds, such as other esters and furan (B31954) derivatives, are well-established. For example, high-temperature GC/MS has been used for the direct analysis of wax esters in food additives. nih.gov

Headspace solid-phase microextraction (HS-SPME) is a solvent-free sample preparation technique used for the extraction of volatile and semi-volatile organic compounds from a sample matrix. In this method, a fused-silica fiber coated with a stationary phase is exposed to the headspace (the gas phase above the sample) of a heated sample. Volatile analytes partition from the sample matrix into the headspace and then adsorb onto the fiber. The fiber is then retracted and inserted into the injector of a GC-MS for desorption and analysis.

HS-SPME-GC-MS would be a suitable method for the determination of this compound in complex matrices such as food or environmental samples, provided the compound has sufficient volatility.

High-Performance Liquid Chromatography (HPLC)

High-performance liquid chromatography (HPLC) is a powerful separation technique used for non-volatile or thermally labile compounds. A sample is dissolved in a solvent (the mobile phase) and pumped at high pressure through a column packed with a solid adsorbent material (the stationary phase).

For the analysis of this compound, a reversed-phase HPLC method would likely be employed, using a nonpolar stationary phase (like C18) and a polar mobile phase (such as a mixture of water and acetonitrile (B52724) or methanol). Detection could be achieved using a UV detector if the compound has some UV absorbance, or more universally with a mass spectrometer (LC-MS) or an evaporative light scattering detector (ELSD).

HPLC methods have been developed for the analysis of various furan derivatives. For instance, an HPLC method is used for the quantitative analysis of five furanic compounds in transformer oil, demonstrating the utility of this technique for this class of compounds. shimadzu.com Similarly, a reliable SPE-HPLC/DAD method was developed for the simultaneous separation and quantification of 10 furan derivatives in apple cider and wine. nih.gov

Electrophoresis Techniques

Electrophoresis is a separation technique that separates charged molecules in an electric field. Since this compound is a neutral molecule, standard electrophoretic techniques such as capillary electrophoresis (CE) would not be directly applicable.

However, a variation of the technique called Micellar Electrokinetic Chromatography (MEKC) could potentially be used. In MEKC, a surfactant is added to the buffer above its critical micelle concentration. This forms micelles, which act as a pseudo-stationary phase. Neutral analytes can partition into these micelles and be separated. This technique could offer an alternative to HPLC for the analysis of neutral compounds like this compound.

Method Validation and Quantification Strategies

The quantification of this compound requires rigorous method validation to ensure data reliability, accuracy, and reproducibility. Gas chromatography (GC) is a powerful tool for this purpose, often utilizing a flame ionization detector (FID) or a mass selective detector (MSD) for analysis. cloudfront.net Validation strategies typically involve assessing several key performance parameters.

A common approach involves direct injection of the sample, sometimes after dilution with a suitable solvent and the addition of an internal standard. jfda-online.com For instance, in the analysis of volatile compounds in spirits, ethanol (B145695) itself has been proposed as an internal standard, which simplifies the process by eliminating the need to measure the sample's alcohol content separately. nih.gov For trace-level analysis, preconcentration steps may be necessary. cloudfront.net

Quantification can be achieved using external or internal calibration curves. nih.gov The use of a deuterated internal standard, such as d4-furan in the analysis of related furan compounds, is a well-established technique to improve accuracy. nih.gov The validation of such analytical methods is confirmed through parameters like the limit of detection (LOD), limit of quantification (LOQ), linearity (correlation coefficient, R²), and precision (relative standard deviation, RSD). nih.gov

Table 1: Typical Method Validation Parameters for Quantification of Volatile Compounds

| Parameter | Description | Typical Acceptance Criteria |

|---|---|---|

| Linearity (R²) | Measures how well the calibration curve fits the data points. | > 0.99 |

| Limit of Detection (LOD) | The lowest concentration of the analyte that can be reliably detected. | Signal-to-Noise ratio > 3 |

| Limit of Quantification (LOQ) | The lowest concentration of the analyte that can be quantitatively measured with acceptable precision and accuracy. | Signal-to-Noise ratio > 10 or CV < 15% jfda-online.com |

| Accuracy (Recovery) | The closeness of the measured value to the true value, often assessed by spiking samples with a known concentration of the analyte. | 80-120% |

| Precision (RSD) | The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings. | < 15-20% |

This table presents generalized acceptance criteria for analytical method validation. Specific values may vary depending on the regulatory body, matrix, and analytical technique.

Separation and Purification Techniques

The isolation of this compound from a reaction mixture or natural extract is critical for obtaining a pure sample for reference standards or further study. The choice of technique depends on the physicochemical properties of the compound and the impurities present.

Liquid-liquid extraction (LLE) is a fundamental technique used to separate compounds based on their differential solubilities in two immiscible liquid phases, typically an aqueous phase and an organic solvent. youtube.com this compound, being an ester with a significant non-polar alkyl chain and a moderately polar tetrahydrofuran ring, is expected to have good solubility in organic solvents and low solubility in water.

The principle of "like dissolves like" governs the separation. youtube.com To isolate the target ester, a crude mixture can be dissolved in a suitable organic solvent, such as diethyl ether, ethyl acetate (B1210297), or dichloromethane (B109758). ni.ac.rs This organic phase is then washed with an aqueous solution to remove polar impurities. For example, washing with a weak base like sodium bicarbonate solution can remove acidic impurities by converting them into their water-soluble salts, which partition into the aqueous layer. youtube.com Conversely, washing with a dilute acid can remove basic impurities.

The selection of the organic solvent is crucial. Solvents like 2-methyltetrahydrofuran (B130290) (2-MTHF), a compound structurally related to the furan moiety of the target molecule, have been identified as effective extraction solvents for separating organic compounds from aqueous solutions. nih.govresearchgate.net

Table 2: Properties of Common Solvents for Liquid-Liquid Extraction

| Solvent | Formula | Boiling Point (°C) | Density (g/mL) | Polarity |

|---|---|---|---|---|

| Water | H₂O | 100 | 1.000 | Polar |

| Diethyl Ether | (C₂H₅)₂O | 34.6 | 0.713 | Non-polar |

| Dichloromethane | CH₂Cl₂ | 39.6 | 1.327 | Non-polar |

| Ethyl Acetate | CH₃COOC₂H₅ | 77.1 | 0.902 | Intermediate |

| 2-Methyltetrahydrofuran | C₅H₁₀O | 79.9 | 0.855 | Intermediate |

This table provides a summary of key physical properties for solvents commonly used in liquid-liquid extraction procedures.

Following a preliminary separation by extraction, column chromatography is often employed for further purification. This technique separates compounds based on their differential adsorption to a stationary phase while a mobile phase flows through it. youtube.com

For the purification of a moderately polar compound like this compound, silica (B1680970) gel (SiO₂) is a common and effective stationary phase. Silica gel is a polar adsorbent. The separation principle dictates that non-polar compounds will travel through the column more quickly with the mobile phase, while polar compounds will be retained more strongly by the stationary phase.

The choice of the mobile phase (eluent) is critical. A solvent system is selected to provide differential migration rates for the target compound and any remaining impurities. Typically, a mixture of a non-polar solvent (like hexane (B92381) or petroleum ether) and a slightly more polar solvent (like ethyl acetate or diethyl ether) is used. The purification process often begins with a low-polarity eluent, and the polarity is gradually increased (gradient elution) to first elute non-polar impurities, followed by the target ester, and finally any more polar impurities. The fractions collected from the column are analyzed (e.g., by thin-layer chromatography or GC-MS) to identify those containing the pure compound.

Metabolic Pathways and Biotransformation of Tetrahydrofuran Esters

Enzymatic Hydrolysis by Esterases and Lipases

The initial and most critical step in the metabolism of (Tetrahydro-2-furyl)methyl isovalerate is the cleavage of the ester bond. This reaction is catalyzed by a broad class of enzymes known as hydrolases, particularly esterases and lipases.

Identification of Metabolites

Upon enzymatic hydrolysis, this compound is broken down into its two primary metabolites:

Tetrahydrofurfuryl alcohol (THFA): The alcohol component of the ester.

Isovaleric acid: The carboxylic acid component of the ester.

Following the initial hydrolysis, these primary metabolites undergo further biotransformation. THFA is oxidized to form tetrahydrofuran-2-carboxylic acid. nih.gov This carboxylic acid can then be conjugated with glucuronic acid before being excreted, primarily in the urine. The other initial metabolite, isovaleric acid, is a naturally occurring fatty acid and is expected to be metabolized through standard fatty acid oxidation pathways.

Table 1: Identified Metabolites of this compound

| Precursor Compound | Initial Metabolites | Subsequent Metabolites |

| This compound | Tetrahydrofurfuryl alcohol (THFA) | Tetrahydrofuran-2-carboxylic acid |

| Isovaleric acid | Metabolites of fatty acid oxidation |

Role of Carboxyl Ester Hydrolases

Carboxyl ester hydrolases (EC 3.1.1.1), commonly known as carboxylesterases, are the principal enzymes responsible for the hydrolysis of a wide array of ester-containing compounds, including drugs and environmental chemicals. dntb.gov.uaresearchgate.netnih.govnih.gov These enzymes are ubiquitously distributed in mammalian tissues, with particularly high concentrations found in the liver. dntb.gov.uaresearchgate.net

The general reaction catalyzed by carboxylesterases involves the addition of water to the ester linkage, resulting in the formation of an alcohol and a carboxylic acid. nih.gov In the case of this compound, carboxylesterases would facilitate its breakdown into THFA and isovaleric acid. This enzymatic action is a crucial detoxification pathway, as it converts the parent ester into more polar metabolites that can be more readily eliminated from the body. nih.gov While specific studies on this compound are limited, the well-established role of carboxylesterases in the hydrolysis of other tetrahydrofurfuryl esters supports their central role in the metabolism of this compound.

Biotransformation in Microorganisms

Microorganisms play a significant role in the degradation of various organic compounds, including those with a tetrahydrofuran (B95107) structure. The biotransformation of this compound in microbial systems is expected to follow a similar initial step of hydrolysis as seen in mammals, followed by the degradation of the resulting alcohol.

Microbial Degradation Pathways

While direct microbial degradation studies on this compound are not extensively documented, the degradation pathway can be inferred from studies on its primary metabolite, THFA. The bacterium Ralstonia eutropha has been shown to utilize THFA as its sole source of carbon and energy. nih.govnih.gov The degradation is initiated by the oxidation of the alcohol group of THFA to form tetrahydrofuran-2-carboxylic acid. nih.govnih.gov This key step is catalyzed by an inducible alcohol dehydrogenase. nih.govnih.gov

Further degradation of the tetrahydrofuran ring structure is likely to proceed through pathways established for tetrahydrofuran (THF). In some proposed pathways, THF is oxidized to 2-hydroxytetrahydrofuran, which is then converted to γ-butyrolactone and subsequently to 4-hydroxybutyrate.

Enzymatic Activities in Microbial Systems

The key enzymatic activity identified in the microbial degradation of the tetrahydrofurfuryl moiety is an inducible, ferricyanide-dependent alcohol dehydrogenase (ADH). nih.govnih.gov This enzyme, found in the soluble fraction of Ralstonia eutropha cell extracts, is responsible for the initial oxidative attack on THFA. nih.govnih.gov This ADH has been identified as a quinohemoprotein. nih.govnih.gov

In addition to this specific ADH, other enzymatic activities are expected to be involved in the subsequent breakdown of the molecule. These could include other oxidoreductases and hydrolases necessary for cleaving the tetrahydrofuran ring and metabolizing the resulting linear carbon chain.

Table 2: Key Enzymes in the Microbial Biotransformation of Tetrahydrofurfuryl Alcohol

| Enzyme | Organism | Substrate | Product |

| Alcohol Dehydrogenase (ADH) | Ralstonia eutropha | Tetrahydrofurfuryl alcohol (THFA) | Tetrahydrofuran-2-carboxylic acid |

Mammalian Metabolism of Tetrahydrofurfuryl Alcohol Derivatives

In mammals, esters of tetrahydrofurfuryl alcohol are rapidly absorbed and metabolized. The primary metabolic pathway for these derivatives, including this compound, is initiated by enzymatic hydrolysis.

Following the initial hydrolysis by carboxylesterases, the resulting THFA is further metabolized. The main metabolic route for THFA in mammals involves oxidation of the primary alcohol group to form the corresponding carboxylic acid, tetrahydrofuran-2-carboxylic acid. This metabolite is then typically conjugated with glucuronic acid, a common phase II metabolic reaction that increases water solubility and facilitates excretion. The final conjugated product is primarily eliminated from the body via the urine. The metabolic pathways are generally not expected to become saturated, leading to efficient clearance of the compound.

Fate of the Tetrahydrofuran Moiety

The initial and primary metabolic step for esters of tetrahydrofurfuryl alcohol (THFA) is hydrolysis. In the case of this compound, this reaction is catalyzed by carboxylesterases or other esterases, splitting the molecule into its constituent parts: Tetrahydrofurfuryl alcohol (THFA) and isovaleric acid.

Following this initial hydrolysis, the focus of further biotransformation shifts to the THFA moiety. The metabolic fate of THFA involves oxidation. The primary alcohol group (-CH₂OH) of THFA is oxidized to form the corresponding carboxylic acid, tetrahydrofuran-2-carboxylic acid. nih.gov This oxidation is a crucial step that prepares the molecule for subsequent conjugation reactions.

The tetrahydrofuran ring itself is generally stable, but its metabolism can be initiated by cytochrome P450 (CYP450) enzymes. researchgate.netnih.gov While the primary pathway for THFA derivatives involves oxidation of the side chain, the core ring structure can undergo oxidative metabolism. This process can lead to ring-opening and the formation of various intermediate metabolites, which are then further processed in the body. nih.gov The metabolism of the parent tetrahydrofuran compound, for instance, is known to proceed via oxidation by CYP450 enzymes. nih.gov

Conjugation Reactions (e.g., Sulfonation, Glucuronidation)

Conjugation represents a critical Phase II metabolic pathway designed to increase the water solubility of xenobiotics and their metabolites, thereby facilitating their elimination via urine or feces. For the metabolites of this compound, particularly the oxidized products of the THFA moiety, conjugation is a key detoxification and excretion step. taylorandfrancis.com

Glucuronidation: This is a major conjugation pathway for THFA metabolites. The reaction involves the transfer of a glucuronic acid molecule from the activated co-substrate, uridine (B1682114) diphosphate (B83284) glucuronic acid (UDPGA), to the metabolite. wikipedia.orgnih.gov This process is catalyzed by a family of enzymes known as UDP-glucuronosyltransferases (UGTs), which are primarily located in the liver but also found in other tissues. wikipedia.orgnih.gov Both the hydroxyl group of THFA and the carboxyl group of its oxidized metabolite, tetrahydrofuran-2-carboxylic acid, are potential sites for glucuronidation. The resulting glucuronide conjugates are significantly more polar and readily excreted, primarily in the urine. wikipedia.org

Sulfonation: This is another important Phase II conjugation reaction that can occur. Sulfonation involves the transfer of a sulfonate group (SO₃⁻) from a high-energy donor molecule, 3'-phosphoadenosine-5'-phosphosulfate (PAPS), to the substrate. taylorandfrancis.com The reaction is catalyzed by sulfotransferase (SULT) enzymes. taylorandfrancis.com Primary alcohols, such as THFA, are known substrates for sulfonation. youtube.comlibretexts.orgacs.org The addition of the highly polar sulfate (B86663) group makes the resulting conjugate more water-soluble, aiding its removal from the body. While glucuronidation is cited as a primary pathway for THFA derivatives, sulfonation represents a common and alternative route for the conjugation of alcohol metabolites. taylorandfrancis.com

Table 1: Key Conjugation Reactions

| Reaction | Key Enzyme Family | Co-substrate/Donor | Metabolite Functional Group | Result |

|---|---|---|---|---|

| Glucuronidation | UDP-glucuronosyltransferases (UGTs) | UDP-glucuronic acid (UDPGA) | Hydroxyl (-OH), Carboxyl (-COOH) | Forms highly water-soluble glucuronide conjugates for excretion. wikipedia.org |

| Sulfonation | Sulfotransferases (SULTs) | PAPS (3'-phosphoadenosine-5'-phosphosulfate) | Hydroxyl (-OH) | Forms highly water-soluble sulfate esters for excretion. taylorandfrancis.comyoutube.com |

Structure Activity Relationship Studies and Molecular Interactions

Conformational Analysis and Stereochemical Impact on Activity

The three-dimensional shape of (Tetrahydro-2-furyl)methyl isovalerate, dictated by the rotation around its single bonds, gives rise to various conformers. The tetrahydrofuran (B95107) ring can adopt different puckered conformations, such as the envelope and twist forms. The orientation of the isovalerate group relative to the tetrahydrofuran ring is also crucial. These conformational preferences are not static and can be influenced by the surrounding environment.

Stereochemistry, the spatial arrangement of atoms, plays a significant role in the biological activity of this molecule. The presence of a chiral center at the 2-position of the tetrahydrofuran ring means that this compound can exist as two enantiomers, (R) and (S). These enantiomers, being non-superimposable mirror images, can interact differently with chiral biological targets like enzymes and receptors. This differential interaction can lead to one enantiomer exhibiting significantly higher or different activity compared to the other.

Modulation of Biological Activities through Ester Modifications

The ester group in this compound is a key functional group that can be modified to alter its physicochemical properties and, consequently, its biological activity.

To understand the specific contribution of the isovalerate group, comparative studies with analogous esters are essential. Replacing the isovalerate moiety with other short-chain fatty acids like butyrate (B1204436) or propionate (B1217596) can lead to changes in lipophilicity, steric bulk, and electronic distribution. For instance, tetrahydrofurfuryl butyrate, a structurally similar compound, has been investigated as a flavoring agent. thegoodscentscompany.com The subtle differences in the alkyl chain of the ester can influence how the molecule fits into a binding pocket of a biological target, thereby affecting its activity.

Table 1: Comparison of Physicochemical Properties of Analogous Esters

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | LogP (estimated) |

| This compound | C10H18O3 | 186.25 | 1.8 |

| (Tetrahydro-2-furyl)methyl butyrate | C9H16O3 | 172.22 | ~1.4 |

| (Tetrahydro-2-furyl)methyl propionate | C8H14O3 | 158.19 | ~0.9 |

Note: LogP values are estimations and can vary based on the calculation method.

Interactions with Biomolecules (e.g., Enzyme Inhibition)

The biological effects of this compound are mediated through its interactions with biomolecules. A key area of investigation is its potential to act as an enzyme inhibitor.

While specific enzyme targets for this compound are not extensively documented in publicly available literature, general principles of ester-enzyme interactions can be inferred. The ester linkage makes the molecule susceptible to hydrolysis by esterase enzymes. This interaction can be a metabolic pathway or, in the case of inhibition, the molecule could act as a competitive or non-competitive inhibitor. In competitive inhibition, the molecule would bind to the active site of the enzyme, preventing the natural substrate from binding. The tetrahydrofuran ring and the isovalerate chain would both contribute to the binding affinity through hydrophobic and potentially hydrogen bonding interactions with the amino acid residues in the active site.

The concept of synergy, where the combined effect of two or more molecules is greater than the sum of their individual effects, is an important consideration in molecular interactions. While specific synergistic effects involving this compound are not well-documented, it is plausible that it could act synergistically with other compounds. For instance, by inhibiting a particular enzyme, it could enhance the activity of another molecule that is metabolized by that enzyme. Further research is needed to explore potential synergistic interactions of this compound in biological systems.

Biological Activity of Tetrahydrofuran-Containing Structures

The genus Ferula, belonging to the Apiaceae family, is a rich source of bioactive secondary metabolites, particularly sesquiterpene coumarins and furanocoumarins. Many of these compounds incorporate a tetrahydrofuran moiety within their complex structures, which has been shown to be a critical element for their diverse pharmacological activities. These activities include antibacterial, antiparasitic, antiviral, and anticoagulant effects. This section explores the structure-activity relationship studies and molecular interactions of these tetrahydrofuran-containing derivatives from Ferula.

Antibacterial Properties of Ferula Derivatives

Compounds derived from various Ferula species have demonstrated significant antibacterial properties. Sesquiterpene coumarins, a major class of compounds in this genus, are frequently associated with these effects. researchgate.netnih.gov The presence and substitution of the tetrahydrofuran ring within these molecules can influence their potency and spectrum of activity.

One notable example is ferulsinaic acid, a novel sesquiterpene coumarin (B35378) isolated from the roots of Ferula sinaica. asianpubs.orgasianpubs.org Its structure contains a complex sesquiterpene moiety attached to a coumarin core. Studies have shown that ferulsinaic acid exhibits considerable activity against both Gram-positive and Gram-negative bacteria. asianpubs.org The antibacterial efficacy is attributed to the unique structural features of the molecule. asianpubs.org Research on various Ferula species indicates that their extracts and essential oils are effective against a range of pathogenic bacteria, including Staphylococcus aureus and Bacillus subtilis. researchgate.netchemrxiv.org The lipophilicity and stereochemistry of these compounds, often influenced by the tetrahydrofuran component, are thought to facilitate their passage through bacterial cell membranes.

| Compound | Bacterial Strain | Activity (MIC) | Source |

| Ferulsinaic Acid | Bacillus cereus | High | asianpubs.org |

| Serratia sp. | High | asianpubs.org | |

| Pseudomonas sp. | High | asianpubs.org | |

| Escherichia coli | High | asianpubs.org | |

| Staphylococcus aureus | Moderate | asianpubs.org | |

| Extract of F. ferulaeoides | Staphylococcus aureus | Active | chemrxiv.org |

| Bacillus subtilis | Active | chemrxiv.org | |

| Essential oil of F. assa-foetida | Various bacteria | Significant | researchgate.net |

| MIC (Minimum Inhibitory Concentration) values indicate the lowest concentration of a substance that prevents visible growth of a bacterium. "High" and "Moderate" activity are as described in the source. |

Antiparasitic Effects

The antiparasitic potential of Ferula derivatives has been a subject of interest in ethnobotanical and pharmacological research. Extracts from species like Ferula assa-foetida have been traditionally used to treat intestinal parasites. annals-parasitology.eubrieflands.com Modern studies have begun to validate these uses, demonstrating activity against a variety of parasites including helminths and protozoans. annals-parasitology.euresearchgate.net

Hydroalcoholic extracts of F. assa-foetida have shown potent in vitro effects against the larvae of Strongylus spp. and the adult flukes of Fasciola hepatica and Dicrocoelium dendriticum. brieflands.comresearchgate.net For instance, at concentrations of 10-100 mg/ml, the extract caused over 90% mortality in Strongylus spp. larvae within 24 hours. annals-parasitology.eu While specific tetrahydrofuran-containing compounds have not always been isolated and tested individually in these studies, the general class of sesquiterpene coumarins is known to be a major contributor to the bioactivity of these extracts. nih.gov The structural complexity of these molecules, including heterocyclic rings like tetrahydrofuran, is believed to be key to their mechanism of action, which can involve disruption of parasitic cell membranes and metabolic processes. nih.gov Research into marine natural products has also highlighted that tetrahydrofuran motifs are present in compounds with significant antihelmintic and antikinetoplastid activity, suggesting a broader importance of this structural feature in antiparasitic drug discovery. nih.gov

| Ferula Preparation | Parasite | Key Finding | Source |

| Hydroalcoholic extract of F. assa-foetida | Strongylus spp. larvae | >90% mortality at 10-100 mg/ml | annals-parasitology.eu |

| Hydroalcoholic extract of F. assa-foetida | Fasciola hepatica | Anthelmintic properties observed | brieflands.com |

| Hydroalcoholic extract of F. assa-foetida | Dicrocoelium dendriticum | Anthelmintic properties observed | brieflands.com |

| Extract of F. assa-foetida | Leishmania major | Inhibited parasite growth | brieflands.com |

Antiviral Activities

The antiviral properties of compounds from the Ferula genus are well-documented, with significant activity reported against a wide range of viruses. eurekaselect.comresearchgate.net These include human immunodeficiency virus (HIV), herpes simplex virus (HSV), influenza viruses, and respiratory syncytial virus (RSV). nih.gov Sesquiterpene coumarins are frequently identified as the primary active constituents responsible for these effects. nih.govnih.gov

Extracts of Ferula assa-foetida have demonstrated potent anti-herpetic activity. In vitro studies using plaque reduction assays showed that the extract could inhibit HSV-1 and HSV-2 infectivity by over 95.5% and 89%, respectively, when the virus was pre-treated. nih.govresearchgate.net The IC₅₀ values were determined to be 0.00025% for HSV-1 and 0.00015% for HSV-2. nih.govresearchgate.net The mechanism often involves the inhibition of viral entry into host cells. nih.gov The structure-activity relationship of natural products in antiviral research underscores the importance of specific structural motifs. frontiersin.orgnih.gov The tetrahydrofuran ring, a common feature in many bioactive natural products, plays a crucial role in the molecular interactions with viral targets. nih.gov

| Ferula Preparation/Compound | Virus | Activity Metric (IC₅₀) | Key Finding | Source |

| Extract of F. assa-foetida | Herpes Simplex Virus-1 (HSV-1) | 0.00025% | Inhibited viral infectivity by >95.5% | nih.govresearchgate.net |

| Extract of F. assa-foetida | Herpes Simplex Virus-2 (HSV-2) | 0.00015% | Inhibited viral infectivity by 89% | nih.govresearchgate.net |

| Sesquiterpene Coumarins from F. assa-foetida | Influenza A (H1N1) | Not specified | More potent than amantadine | nih.gov |

| Extract of F. kuhistanica | Influenza A (H1N1) | High | Selective antiviral activity | researchgate.net |

Environmental Sustainability and Life Cycle Assessment of Production

Cradle-to-Gate Analysis of (Tetrahydro-2-furyl)methyl Isovalerate Synthesis

A cradle-to-gate analysis evaluates the environmental impacts of a product from the extraction of raw materials ("cradle") to the point at which it leaves the factory gate. For this compound, this analysis begins with the sourcing of its key building block, tetrahydrofurfuryl alcohol (THFA).

THFA is predominantly produced through the catalytic hydrogenation of furfural (B47365). Furfural itself is a bio-based chemical derived from the acid hydrolysis of pentosan polysaccharides found in agricultural and forestry residues such as corncobs, oat hulls, and sugarcane bagasse. usda.govnih.gov This renewable origin is a cornerstone of the green credentials of THFA and its subsequent derivatives.

The synthesis of this compound involves the esterification of THFA with isovaleric acid. The environmental impact of this step is dependent on the specific process conditions, including the catalyst used and the energy required for the reaction and subsequent purification. Modern green chemistry principles advocate for the use of enzymatic catalysts, such as lipases, which can operate under mild conditions and offer high selectivity, thereby minimizing energy consumption and waste generation. rsc.org

Agricultural practices for the biomass feedstock.

Efficiency and environmental footprint of the furfural extraction and conversion process.

Energy and material inputs for the hydrogenation of furfural to THFA. rsc.org

The esterification process to form the final product, including catalyst choice and energy usage.

Given that THFA is considered an environmentally-friendly solvent that biodegrades in soil and water, its use as a precursor suggests a favorable environmental profile for its esters. usda.gov

Carbon Footprint Evaluation and Emission Reduction Strategies

The carbon footprint, a key metric within LCA, quantifies the total greenhouse gas emissions associated with a product's life cycle. For this compound, the carbon footprint is largely determined by the production pathway of its precursors.

Detailed studies on the closely related bio-based solvent, 2-methyltetrahydrofuran (B130290) (2-MeTHF), provide valuable insights. A life cycle analysis of 2-MeTHF derived from renewable sources shows a remarkably low carbon footprint of approximately 0.150 kg of CO2 per kg of product. researchgate.net This stands in stark contrast to the 5.46 kg of CO2 per kg for conventionally produced tetrahydrofuran (B95107) (THF) from petrochemical sources. researchgate.net This represents a potential emission reduction of up to 97%. nih.govresearchgate.net

Emission Reduction Strategies for the production of this compound would focus on:

Sustainable Feedstock Sourcing: Utilizing agricultural waste streams for furfural production avoids competition with food crops and land-use change impacts.

Process Intensification: Adopting continuous flow reactors for both the hydrogenation and esterification steps can lead to higher efficiency, lower energy consumption, and reduced waste compared to traditional batch processes. rsc.org

Use of Green Catalysts: Employing recyclable heterogeneous catalysts or biocatalysts (enzymes) can minimize waste and avoid the use of hazardous reagents. rsc.orgrsc.org

Waste Valorization: Exploring uses for any by-products from the synthesis process can contribute to a circular economy model.

Comparison with Conventional Chemical Routes for Tetrahydrofuran Derivatives

The environmental advantages of producing tetrahydrofuran derivatives from biorenewable feedstocks become evident when compared to conventional petrochemical routes. The traditional synthesis of THF, for example, is an energy-intensive process with a significant environmental impact. nih.gov